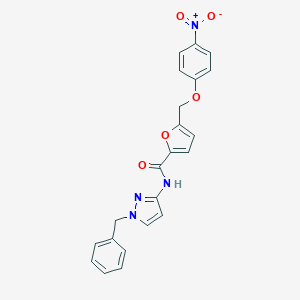
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, also known as BNPF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BNPF is a relatively new compound, and there is still much to be learned about its synthesis, mechanism of action, and potential uses in the laboratory setting.
作用機序
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide is not fully understood, but it is thought to involve the modulation of several cellular pathways. One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Another proposed mechanism involves the modulation of GABA receptor activity, which can affect neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of GABA receptor activity, and the induction of apoptosis in cancer cells. N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has also been shown to have anti-inflammatory effects and to modulate the activity of several enzymes involved in cellular metabolism.
実験室実験の利点と制限
One advantage of using N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide in lab experiments is its relatively low cost and ease of synthesis. N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide also has a high degree of selectivity for certain cellular pathways, which can make it a useful tool for studying specific cellular processes. However, one limitation of using N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide is its relatively low potency compared to other compounds that target similar pathways. Additionally, more research is needed to fully understand the potential side effects of using N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide in lab experiments.
将来の方向性
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, including exploring its potential as a therapeutic agent for cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide and to identify other cellular pathways that it may target. Finally, future research should focus on optimizing the synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide and developing more potent analogs that may have greater therapeutic potential.
Conclusion
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, or N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. While there is still much to be learned about N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, its potential as a research tool and therapeutic agent makes it an exciting area of study for scientists and researchers.
合成法
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide involves several steps, including the reaction of 1-benzyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitrophenol in the presence of triethylamine to yield the desired nitrophenyl ester. Finally, the nitrophenyl ester is reacted with 2-furancarboxaldehyde in the presence of sodium borohydride to produce N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide.
科学的研究の応用
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has shown potential as a research tool in several areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal activity. Finally, N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has been used in drug discovery efforts to identify new compounds that may have therapeutic potential.
特性
分子式 |
C22H18N4O5 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
N-(1-benzylpyrazol-3-yl)-5-[(4-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H18N4O5/c27-22(23-21-12-13-25(24-21)14-16-4-2-1-3-5-16)20-11-10-19(31-20)15-30-18-8-6-17(7-9-18)26(28)29/h1-13H,14-15H2,(H,23,24,27) |
InChIキー |
BVHVJVLYRAFAIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279710.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279711.png)
methanone](/img/structure/B279712.png)
![3,5-bis(difluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279713.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B279715.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279716.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279717.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279718.png)
![3,5-bis(difluoromethyl)-1-{[(6-methoxy-2-naphthyl)oxy]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279725.png)